molecular formula C7H14F2O2 B129713 (R)-(+)-3,3-Difluoro-1,2-heptanediol CAS No. 158358-96-4

(R)-(+)-3,3-Difluoro-1,2-heptanediol

Cat. No.: B129713
CAS No.: 158358-96-4
M. Wt: 168.18 g/mol
InChI Key: NDZCPOSFHWMJGY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-3,3-Difluoro-1,2-heptanediol is an organic compound with the molecular formula C7H14F2O2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-3,3-Difluoro-1,2-heptanediol typically involves the fluorination of heptanediol derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods: Industrial production of ®-(+)-3,3-Difluoro-1,2-heptanediol may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-3,3-Difluoro-1,2-heptanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroheptanone, while reduction can produce various difluoroheptanol isomers.

Scientific Research Applications

®-(+)-3,3-Difluoro-1,2-heptanediol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which ®-(+)-3,3-Difluoro-1,2-heptanediol exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence the electronic properties and reactivity of the molecule, affecting its interactions with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    (S)-(-)-3,3-Difluoro-1,2-heptanediol: The enantiomer of ®-(+)-3,3-Difluoro-1,2-heptanediol with a different spatial arrangement of atoms.

    3,3-Difluoro-1,2-hexanediol: A shorter-chain analog with similar chemical properties.

    3,3-Difluoro-1,2-octanediol: A longer-chain analog with similar chemical properties.

Uniqueness: ®-(+)-3,3-Difluoro-1,2-heptanediol is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other analogs. The presence of fluorine atoms also imparts distinct electronic and steric properties, making it valuable for various applications.

Properties

IUPAC Name

(2R)-3,3-difluoroheptane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZCPOSFHWMJGY-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC([C@@H](CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583816
Record name (2R)-3,3-Difluoroheptane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158358-96-4
Record name (2R)-3,3-Difluoroheptane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.